Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (tert-butyl DMPC) is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and CAS number 259808-67-8. Its unique structure, featuring a piperazine ring and a tert-butyl group, positions it as a potentially valuable intermediate in pharmaceutical synthesis. This article explores its biological activity, relevant case studies, and research findings.
Tert-butyl DMPC is characterized by:
- Molecular Weight : 214.30 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 275.1 °C
- Density : 0.977 g/cm³
- Solubility : Enhanced when presented as a hydrochloride salt, improving its stability and solubility in various applications .
Comparative Analysis of Similar Compounds
The following table highlights structurally similar compounds and their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate | 674792-07-5 | 1.00 | Different positioning of methyl groups |
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 639068-43-2 | 0.96 | Variation in methyl group placement |
(3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | 0.96 | Chirality affects biological activity |
Tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | 0.96 | Different stereochemistry leading to varied properties |
This table emphasizes the diversity within piperazine derivatives while showcasing the unique characteristics of tert-butyl DMPC due to its specific arrangement of functional groups .
Synthesis and Applications
Tert-butyl DMPC is primarily used in the synthesis of pharmaceuticals. Its structural characteristics allow for various chemical transformations that can lead to the development of novel drug candidates. For instance, it has been utilized as a starting material for synthesizing pyridylpiperazine-based inhibitors relevant in medicinal chemistry .
Interaction Studies
Research on interaction studies involving tert-butyl DMPC focuses on its reactivity with biological targets or chemical species. These studies aim to elucidate its potential safety and efficacy profiles in medicinal applications .
Structure-Activity Relationships (SAR)
The SAR analysis of piperazine derivatives suggests that modifications in the chemical structure can significantly influence biological activity. For example, variations in substituents on the piperazine ring can alter receptor affinity and selectivity, impacting therapeutic outcomes .
Properties
IUPAC Name |
tert-butyl 3,3-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAIYWWWORXVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627679 | |
Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-67-8 | |
Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3,3-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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